molecular formula C17H17N3O3S B10861381 SARS-CoV-2 nsp14-IN-3

SARS-CoV-2 nsp14-IN-3

Cat. No.: B10861381
M. Wt: 343.4 g/mol
InChI Key: ZJRJCWRBMHUFCK-UHFFFAOYSA-N
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Description

SARS-CoV-2 nsp14-IN-3 is a compound designed to inhibit the non-structural protein 14 (nsp14) of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This protein plays a crucial role in viral RNA replication and transcription, making it a significant target for antiviral drug development. The nsp14 protein has dual functions: an N-terminal exonuclease domain (ExoN) and a C-terminal guanine-N7-methyltransferase (N7-MTase) domain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 nsp14-IN-3 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis processes, including batch and continuous flow reactions. The production process would be optimized for yield, purity, and cost-effectiveness, adhering to Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: SARS-CoV-2 nsp14-IN-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

SARS-CoV-2 nsp14-IN-3 has several scientific research applications, including:

Mechanism of Action

SARS-CoV-2 nsp14-IN-3 exerts its effects by inhibiting the nsp14 protein, which is essential for viral RNA replication and transcription. The compound binds to the active sites of the N-terminal exonuclease domain and the C-terminal guanine-N7-methyltransferase domain, thereby blocking their enzymatic activities. This inhibition disrupts the viral replication process, reducing the viral load and preventing the spread of the virus .

Comparison with Similar Compounds

Uniqueness: SARS-CoV-2 nsp14-IN-3 is unique due to its high specificity and potency against the nsp14 protein of SARS-CoV-2. Unlike inhibitors targeting other coronaviruses, this compound has been optimized to effectively inhibit the dual functions of the nsp14 protein, making it a promising candidate for antiviral therapy against COVID-19 .

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

5-formyl-4-methyl-N-[2-methyl-3-(2-oxoimidazolidin-1-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-10-8-14(24-15(10)9-21)16(22)19-12-4-3-5-13(11(12)2)20-7-6-18-17(20)23/h3-5,8-9H,6-7H2,1-2H3,(H,18,23)(H,19,22)

InChI Key

ZJRJCWRBMHUFCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=C(C(=CC=C2)N3CCNC3=O)C)C=O

Origin of Product

United States

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